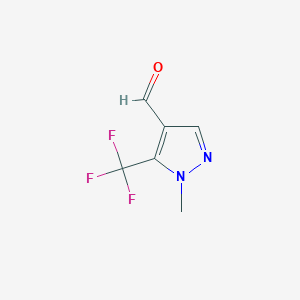

1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde

Description

Properties

IUPAC Name |

1-methyl-5-(trifluoromethyl)pyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F3N2O/c1-11-5(6(7,8)9)4(3-12)2-10-11/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPFJYPJGFYQTRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)C=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20451656 | |

| Record name | 1-Methyl-5-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20451656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

497833-04-2 | |

| Record name | 1-Methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=497833-04-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl-5-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20451656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde, a key building block in the development of novel pharmaceutical and agrochemical agents. This document details its chemical properties, a robust experimental protocol for its synthesis, and a visualization of the synthetic pathway.

Chemical Identity and Properties

Table 1: Physicochemical and Spectroscopic Data

| Property | Value | Source |

| Molecular Formula | C₆H₅F₃N₂O | Calculated |

| Molecular Weight | 178.11 g/mol | Calculated |

| Appearance | Likely a solid at room temperature | Inferred from analogous compounds[2] |

| ¹H NMR (CDCl₃) | Specific data not available. Expected peaks: singlet for the pyrazole proton, quartet for the N-methyl protons (due to coupling with fluorine), and a singlet for the aldehyde proton. | Predicted |

| ¹³C NMR (CDCl₃) | Specific data not available. Expected signals for the pyrazole ring carbons, the trifluoromethyl carbon, the N-methyl carbon, and the carbonyl carbon. | Predicted |

| Mass Spectrometry | Specific data not available. Expected [M]+ peak at m/z 178. | Predicted |

Note: Specific experimental data for this compound is not extensively reported in publicly available literature. The data presented is based on calculations and predictions from closely related analogues.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from the corresponding 1-methyl-5-(trifluoromethyl)-1H-pyrazole. A practical and scalable method involves the bromination of the pyrazole ring followed by a bromine-lithium exchange and subsequent formylation.[3][4]

Experimental Protocol

Step 1: Bromination of 1-methyl-5-(trifluoromethyl)-1H-pyrazole

-

To a solution of 1-methyl-5-(trifluoromethyl)-1H-pyrazole in a suitable solvent (e.g., dichloromethane), add N-bromosuccinimide (NBS) in portionwise at room temperature.

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitoring by TLC or GC-MS).

-

Upon completion, wash the reaction mixture with water and an aqueous solution of sodium thiosulfate to remove unreacted bromine and succinimide.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 4-bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazole.

Step 2: Formylation via Bromine-Lithium Exchange

-

Dissolve the 4-bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazole obtained in the previous step in anhydrous tetrahydrofuran (THF).

-

Cool the solution to a low temperature (typically -78 °C) under an inert atmosphere (e.g., argon or nitrogen).

-

Slowly add a solution of n-butyllithium (n-BuLi) in hexanes to the reaction mixture. Maintain the temperature below -70 °C during the addition.

-

Stir the mixture at -78 °C for a specified time to ensure complete bromine-lithium exchange.

-

Add N,N-dimethylformamide (DMF) to the reaction mixture and continue stirring at low temperature.

-

Allow the reaction to warm to room temperature and then quench with a saturated aqueous solution of ammonium chloride.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Applications in Research and Development

Pyrazole derivatives are a cornerstone in medicinal chemistry and agrochemical research due to their diverse biological activities.[5] The trifluoromethyl group is a key pharmacophore known to enhance metabolic stability, binding affinity, and cell permeability of drug candidates. The carbaldehyde functional group on the pyrazole ring serves as a versatile handle for further chemical modifications, allowing for the synthesis of a wide array of derivatives such as oximes, hydrazones, and carboxylic acids, which are precursors to more complex bioactive molecules.[3]

While specific biological signaling pathways for this compound are not yet elucidated in the public domain, related pyrazole-containing compounds have been shown to interact with various biological targets, including enzymes and receptors involved in inflammatory and proliferative diseases. Further research into the biological effects of this specific molecule and its derivatives is a promising area for the discovery of novel therapeutic agents.

References

- 1. 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde | C6H5F3N2O | CID 53302071 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. Practical synthetic method for functionalized 1-methyl-3/5-(trifluoromethyl)-1H-pyrazoles - Enamine [enamine.net]

- 5. mdpi.com [mdpi.com]

Technical Guide: Physicochemical Properties and Synthesis of 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde

Disclaimer: Publicly available experimental physicochemical data for 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde is limited. The following guide provides computed data for a structural isomer, 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde (CAS: 128225-66-1) , to offer an estimation of its properties. Furthermore, detailed experimental protocols for the synthesis of the target compound are not explicitly published. Therefore, a generalized protocol for a common synthetic route to pyrazole-4-carbaldehydes (the Vilsmeier-Haack reaction) and a more specific protocol based on a described synthetic strategy for the target molecule are provided.

Physicochemical Properties

The data presented in this section pertains to the structural isomer, 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde . These values are computationally derived and should be used as an approximation.

| Property | Value | Source |

| Molecular Formula | C₆H₅F₃N₂O | PubChem[1] |

| Molecular Weight | 178.11 g/mol | PubChem[1] |

| Boiling Point | 259.7 ± 40.0 °C at 760 mmHg | PubChem[] |

| XLogP3 | 0.6 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

| Exact Mass | 178.03539727 Da | PubChem[1] |

| Topological Polar Surface Area | 34.9 Ų | PubChem[1] |

| Heavy Atom Count | 12 | PubChem[1] |

| Complexity | 259 | PubChem[1] |

Synthesis Protocols

Two potential synthetic routes for the preparation of pyrazole-4-carbaldehydes are detailed below.

General Synthesis of Pyrazole-4-carbaldehydes via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich heterocyclic compounds, including pyrazoles.

Experimental Protocol:

-

Reagent Preparation: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and a calcium chloride guard tube, cool N,N-dimethylformamide (DMF) to 0-5 °C in an ice bath.

-

Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring. Maintain the temperature below 10 °C during the addition. After the addition is complete, stir the mixture for an additional 30 minutes at room temperature to ensure the formation of the Vilsmeier reagent.

-

Reaction with Pyrazole: Dissolve the substituted pyrazole (e.g., 1-methyl-5-(trifluoromethyl)-1H-pyrazole) in a suitable solvent (if necessary) and add it dropwise to the prepared Vilsmeier reagent.

-

Reaction Progression: Heat the reaction mixture to 60-90 °C and maintain this temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Quenching and Hydrolysis: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralization and Extraction: Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate, sodium hydroxide solution) until the pH is neutral or slightly basic. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired pyrazole-4-carbaldehyde.

Synthesis of this compound via Br-Li Exchange

A more targeted synthesis involves the formylation of a pre-functionalized pyrazole. The introduction of a formyl group at the 4-position of 1-methyl-5-(trifluoromethyl)-1H-pyrazole can be achieved from the corresponding 4-bromo derivative.[3]

Experimental Protocol:

-

Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 4-bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazole in anhydrous tetrahydrofuran (THF).

-

Lithiation: Cool the solution to a low temperature (typically -78 °C) using a dry ice/acetone bath.

-

Br-Li Exchange: Add a solution of n-butyllithium (n-BuLi) in hexanes dropwise to the cooled pyrazole solution. Stir the mixture at -78 °C for a specified time (e.g., 1 hour) to allow for the bromine-lithium exchange to occur, forming the 4-lithiated pyrazole intermediate.

-

Formylation: Add N,N-dimethylformamide (DMF) dropwise to the reaction mixture at -78 °C. The DMF will act as the formylating agent.

-

Warming and Quenching: After the addition of DMF, allow the reaction mixture to slowly warm to room temperature and stir for several hours. Quench the reaction by the careful addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield this compound.

References

An In-depth Technical Guide to 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of the molecular structure, properties, and synthesis of 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde, a fluorinated heterocyclic compound of interest in medicinal and agrochemical research.

Compound Data Summary

The fundamental molecular properties of this compound are summarized below. As a regioisomer of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde, it shares the same molecular formula and weight.[1]

| Property | Value |

| Molecular Formula | C₆H₅F₃N₂O |

| Molecular Weight | 178.11 g/mol |

| IUPAC Name | This compound |

Molecular Structure

The molecular structure consists of a central pyrazole ring substituted at position 1 with a methyl group, position 4 with a carbaldehyde (formyl) group, and position 5 with a trifluoromethyl group.

Experimental Protocols: Synthesis

The synthesis of this compound can be achieved through a multi-step process starting from the corresponding pyrazole precursor. The key transformation involves the introduction of a formyl group at the 4-position of the pyrazole ring. A practical and efficient method is based on a bromine-lithium exchange followed by formylation.[2][3]

Step 1: Synthesis of 4-bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazole (Precursor)

-

Reaction Setup: To a solution of 1-methyl-5-(trifluoromethyl)-1H-pyrazole (1 equivalent) in a suitable aprotic solvent (e.g., acetonitrile or dichloromethane) in a round-bottom flask, add N-bromosuccinimide (NBS) (1.05 equivalents).

-

Execution: Stir the mixture at room temperature for 12-24 hours. The reaction should be protected from light.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

-

Work-up and Purification: Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate. Extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure 4-bromo precursor.

Step 2: Formylation via Bromine-Lithium Exchange

-

Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the 4-bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazole (1 equivalent) in anhydrous tetrahydrofuran (THF).

-

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (n-BuLi) (1.1 equivalents, typically as a solution in hexanes) dropwise while maintaining the temperature at -78 °C. Stir the mixture at this temperature for 1 hour to ensure complete bromine-lithium exchange.

-

Formylation: Add anhydrous N,N-dimethylformamide (DMF) (1.5 equivalents) dropwise to the reaction mixture, again maintaining the temperature at -78 °C. Allow the reaction to stir at this temperature for an additional 2 hours, then let it warm slowly to room temperature.

-

Work-up and Purification: Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate. Combine the organic extracts, wash with water and then brine, dry over anhydrous magnesium sulfate, and filter. Remove the solvent in vacuo. The resulting crude product is then purified by silica gel column chromatography to afford the final product, this compound.

Logical Relationships: Synthetic Workflow

The synthetic pathway described above involves a logical sequence of transformations to build the target molecule from a simpler pyrazole core.

References

Spectroscopic and Analytical Profile of 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and analytical data expected for the compound 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde. While direct experimental data for this specific molecule is not extensively available in peer-reviewed literature, this document compiles predicted and analogous data based on structurally related compounds. This guide is intended to serve as a valuable resource for researchers involved in the synthesis, characterization, and application of novel pyrazole derivatives in drug discovery and agrochemical development.

Predicted Spectroscopic Data

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from the analysis of constitutional isomers and similarly substituted pyrazole-4-carbaldehydes.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment | Coupling Constant (J) Hz |

| ~10.0 - 10.2 | Singlet | CHO | - |

| ~8.1 - 8.3 | Singlet | Pyrazole-H | - |

| ~3.9 - 4.1 | Singlet | N-CH₃ | - |

Predicted solvent: CDCl₃

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~183 - 185 | C=O (aldehyde) |

| ~145 - 148 | C-CF₃ |

| ~138 - 140 | C-CHO |

| ~120 - 125 (q) | CF₃ |

| ~118 - 120 | C-H (pyrazole) |

| ~38 - 40 | N-CH₃ |

Predicted solvent: CDCl₃. The CF₃ signal is expected to appear as a quartet due to C-F coupling.

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Assignment |

| ~2950 - 3100 | C-H stretch (aromatic and aliphatic) |

| ~1690 - 1710 | C=O stretch (aldehyde) |

| ~1500 - 1600 | C=N and C=C stretch (pyrazole ring) |

| ~1100 - 1350 | C-F stretch (trifluoromethyl) |

Sample preparation: KBr pellet or thin film.

Table 4: Predicted Mass Spectrometry Data

| m/z | Assignment |

| ~192 | [M]⁺ (Molecular Ion) |

| ~191 | [M-H]⁺ |

| ~163 | [M-CHO]⁺ |

| ~123 | [M-CF₃]⁺ |

Ionization method: Electron Ionization (EI) or Electrospray Ionization (ESI).

Experimental Protocols

The following are detailed methodologies for the key analytical techniques used in the characterization of pyrazole derivatives, based on standard laboratory practices and procedures reported in the literature for analogous compounds.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation : A Bruker Avance spectrometer (or equivalent) operating at a proton resonance frequency of 400 MHz or higher.

-

Sample Preparation : Approximately 5-10 mg of the analyte is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard (δ = 0.00 ppm).

-

¹H NMR Acquisition : Standard proton spectra are acquired with a pulse width of 30-45 degrees, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 16 or 32) to achieve an adequate signal-to-noise ratio.

-

¹³C NMR Acquisition : Carbon spectra are typically acquired using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are generally required due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

-

Instrumentation : A Fourier-transform infrared (FTIR) spectrophotometer, such as a Shimadzu IRTracer-100 or equivalent.

-

Sample Preparation (KBr Pellet Method) : A small amount of the solid sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr). The mixture is then compressed under high pressure to form a transparent pellet.

-

Data Acquisition : The KBr pellet is placed in the sample holder of the FTIR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Instrumentation : A mass spectrometer with an electron ionization (EI) or electrospray ionization (ESI) source, coupled to a suitable mass analyzer (e.g., quadrupole, time-of-flight).

-

Sample Introduction : For EI-MS, the sample is typically introduced via a direct insertion probe or a gas chromatograph (GC). For ESI-MS, the sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) and infused into the ion source.

-

Data Acquisition : The mass spectrum is recorded over a mass-to-charge (m/z) range appropriate for the expected molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the molecular ion.

Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a novel pyrazole-4-carbaldehyde derivative.

Caption: Workflow for the synthesis and spectroscopic characterization of pyrazole derivatives.

References

The Trifluoromethyl Advantage: A Technical Guide to the Biological Activity of Pyrazole Scaffolds

For Researchers, Scientists, and Drug Development Professionals

The incorporation of the trifluoromethyl (CF3) group into the pyrazole scaffold has emerged as a powerful strategy in modern medicinal chemistry and agrochemical design. This strategic fluorination significantly enhances the pharmacological and pharmacokinetic properties of the parent pyrazole ring, a privileged structure known for its wide range of biological activities. The CF3 group's high electronegativity, metabolic stability, and ability to increase lipophilicity contribute to improved target binding affinity, bioavailability, and overall efficacy.[1][2] This technical guide provides an in-depth overview of the diverse biological activities of trifluoromethyl-substituted pyrazoles, complete with quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.

Anti-inflammatory Activity: Targeting Cyclooxygenase (COX) Enzymes

Trifluoromethyl-pyrazole derivatives are notable for their potent anti-inflammatory properties, primarily through the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[3] COX-2 is a key enzyme in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins. Selective COX-2 inhibitors offer the therapeutic benefits of traditional non-steroidal anti-inflammatory drugs (NSAIDs) while minimizing the gastrointestinal side effects associated with non-selective COX inhibition.[3][4]

The well-known anti-inflammatory drug Celecoxib (Celebrex®) features a trifluoromethyl-substituted pyrazole core and is a testament to the clinical success of this chemical motif.[5][6] Research has shown that the steric hindrance introduced by the CF3 group can interfere with substrate binding to COX enzymes, contributing to their selectivity.[3]

Quantitative Data: COX Inhibition

| Compound | Target | IC50 (µM) | Selectivity Ratio (COX-1/COX-2) | Reference |

| Compound 3b | COX-1 | 0.46 | - | [3] |

| Compound 3b | COX-2 | 3.82 | - | [3] |

| Compound 3g | COX-2 | 2.65 | 1.68 | [3] |

| Compound 3d | COX-2 | 4.92 | 1.14 | [3] |

| Ketoprofen (Reference) | COX-2 | 0.164 | 0.21 | [3] |

Signaling Pathway: COX-2 Mediated Inflammation

The following diagram illustrates the role of COX-2 in the inflammatory pathway and its inhibition by trifluoromethyl-pyrazole derivatives.

Caption: Inhibition of the COX-2 pathway by trifluoromethyl-substituted pyrazoles.

Antibacterial Activity

Several studies have highlighted the potential of trifluoromethyl-substituted pyrazoles as potent antibacterial agents, particularly against Gram-positive bacteria, including drug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).[7] For instance, 3,5-bis(trifluoromethyl)phenyl-substituted pyrazole derivatives have demonstrated significant growth inhibitory effects.[7] Some of these compounds are believed to act by disrupting the bacterial cell membrane, potentially by inhibiting fatty acid biosynthesis.[5]

Quantitative Data: Antibacterial Activity

| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |

| Phenyl-substituted derivative (1) | Gram-positive strains | As low as 2 | [7] |

| Hydrazone derivatives (45) | Acinetobacter baumannii, MRSA, VRE | As low as 1.56 | [5] |

| 3,5-bis(trifluoromethyl)phenyl substituted pyrazoles | Planktonic Gram-positive bacteria | As low as 0.25 | [7] |

Anticancer Activity

The pyrazole scaffold is a key component in several kinase inhibitors used in cancer therapy.[8][9] The addition of a trifluoromethyl group can enhance the potency and selectivity of these inhibitors. Trifluoromethyl-pyrazoles have been investigated as inhibitors of various kinases involved in cancer cell proliferation, survival, and angiogenesis, such as Akt, Aurora kinases, and EGFR.[8][10]

For example, a series of 1,5-diaryl-3-(trifluoromethyl)pyrazoles were designed as potential antitubulin agents, blending the structural features of the known anticancer agent combretastatin A-4 (CA-4) and celecoxib.[11]

Quantitative Data: Anticancer Activity

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 3a | CaCo-2, MCF-7, Hep3B, HepG2 | 43.01 - 58.04 | [3] |

| S-substituted-1,3,4-oxadiazole bearing N-methyl-4-(trifluoromethyl) phenyl pyrazole moiety (5e) | MCF-7 | 15.54 | [12] |

| Compound 23 (C-23) | MCF-7 | Potent antiproliferative activity | [11] |

| Trifluoromethyl thioxanthone analogue (1) | HeLa | 0.0878 (87.8 nM) | [13] |

Signaling Pathway: PI3K-Akt-mTOR Inhibition

The PI3K-Akt-mTOR pathway is a critical signaling cascade that is often dysregulated in cancer. The following diagram shows the points of inhibition by trifluoromethyl-pyrazole-based kinase inhibitors.

Caption: Inhibition of the PI3K-Akt-mTOR signaling pathway.

Agrochemical Applications

The unique properties imparted by the trifluoromethyl group make these pyrazole derivatives highly valuable in the agricultural sector.[1] They are used as building blocks for a new generation of more potent and stable herbicides, insecticides, and fungicides.[1][14][15] The increased lipophilicity can improve the penetration of the active ingredient into the target pest or plant, enhancing its bioactivity.[1]

-

Fungicides: Difluoromethyl-substituted pyrazoles like bixafen and fluxapyroxad are known succinate dehydrogenase inhibitors, a key enzyme in fungal respiration.[16]

-

Insecticides: Some trifluoromethyl pyrazole derivatives have shown significant insecticidal activity against a range of pests.[17]

Experimental Protocols

The synthesis of trifluoromethyl-substituted pyrazoles often involves well-established heterocyclic chemistry reactions. The Knorr pyrazole synthesis and 1,3-dipolar cycloadditions are common methods.[18][19]

General Protocol: Knorr Pyrazole Synthesis

This protocol describes a general method for synthesizing pyrazoles from 1,3-dicarbonyl compounds and hydrazine derivatives.

Caption: Generalized workflow for the Knorr pyrazole synthesis.

Detailed Steps:

-

Reaction Setup: In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (1.0 equivalent) in a suitable solvent, such as ethanol.[19][20]

-

Addition of Hydrazine: Add the trifluoromethyl-substituted hydrazine derivative (1.0-1.2 equivalents) to the solution. This addition may be exothermic.[19]

-

Catalysis: Add a few drops of an acid catalyst, like concentrated HCl or glacial acetic acid.[19][21]

-

Heating: Heat the reaction mixture to reflux for a period ranging from 1 to 10 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[19][21]

-

Work-up: After the reaction is complete, cool the mixture in an ice bath to induce precipitation of the product.[19]

-

Isolation: Collect the solid product by vacuum filtration and wash with a small amount of cold solvent.[19]

-

Purification: The crude product can be further purified by recrystallization from an appropriate solvent or by column chromatography on silica gel.[19]

General Protocol: In Vitro COX Inhibition Assay

This protocol outlines a typical procedure for evaluating the inhibitory activity of compounds against COX-1 and COX-2 enzymes.

Materials:

-

COX-1 and COX-2 enzymes (human or ovine)

-

Arachidonic acid (substrate)

-

Test compounds (trifluoromethyl-pyrazole derivatives)

-

Reference inhibitor (e.g., Celecoxib, Indomethacin)

-

Assay buffer

-

Detection reagent (e.g., for measuring prostaglandin E2)

-

Microplate reader

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds and reference inhibitor in a suitable solvent (e.g., DMSO).

-

Enzyme Incubation: In a 96-well plate, add the assay buffer, the COX-1 or COX-2 enzyme, and the test compound or reference inhibitor. Incubate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each well.

-

Reaction Termination: After a set incubation period (e.g., 10 minutes), stop the reaction.

-

Detection: Measure the amount of prostaglandin produced using a suitable detection method, such as an enzyme immunoassay (EIA).

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a suitable dose-response curve.[3]

Conclusion

The strategic incorporation of a trifluoromethyl group into the pyrazole scaffold has proven to be a highly successful approach in the development of potent and selective bioactive molecules. From clinically approved anti-inflammatory drugs to promising anticancer and antibacterial candidates, and innovative agrochemicals, trifluoromethyl-pyrazoles demonstrate remarkable versatility. The physicochemical advantages conferred by the CF3 moiety—enhanced metabolic stability, increased lipophilicity, and improved target binding—will continue to make this structural motif a focal point for future research and development in both medicine and agriculture. Further exploration of structure-activity relationships and mechanisms of action will undoubtedly unlock new therapeutic and commercial applications for this powerful class of compounds.

References

- 1. nbinno.com [nbinno.com]

- 2. Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. my.clevelandclinic.org [my.clevelandclinic.org]

- 7. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. chemimpex.com [chemimpex.com]

- 15. nbinno.com [nbinno.com]

- 16. Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. Synthesis, biological evaluation and molecular modeling study of 5-trifluoromethyl-Δ²-pyrazoline and isomeric 5/3-trifluoromethylpyrazole derivatives as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. academicstrive.com [academicstrive.com]

The Strategic Importance of the Trifluoromethyl Group in Modulating Pyrazole Compound Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the pivotal role the trifluoromethyl (CF3) group plays in defining the biological activity of pyrazole-containing compounds. The introduction of this unique functional group can profoundly influence a molecule's physicochemical properties, leading to enhanced potency, improved metabolic stability, and modulated selectivity. Through a comprehensive review of structure-activity relationship (SAR) studies, this document will explore the multifaceted contributions of the CF3 group, supported by quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.

The Physicochemical Impact of the Trifluoromethyl Group

The trifluoromethyl group is often employed as a bioisostere for a methyl group, but its electronic properties are vastly different. Its strong electron-withdrawing nature, high lipophilicity, and ability to act as a hydrogen bond acceptor significantly alter the characteristics of the parent pyrazole molecule.

-

Increased Lipophilicity: The CF3 group substantially increases the lipophilicity of a compound, which can enhance its ability to cross cell membranes and access hydrophobic binding pockets within biological targets. This is often reflected in a positive contribution to the logarithm of the partition coefficient (logP).

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes. The introduction of a CF3 group can block potential sites of metabolism, thereby increasing the compound's half-life and bioavailability. For instance, replacing a metabolically labile methyl group with a CF3 group is a common strategy in drug design to improve pharmacokinetic profiles.

-

Enhanced Binding Affinity: The CF3 group can engage in various non-covalent interactions within a protein's active site, including hydrophobic interactions, dipole-dipole interactions, and halogen bonds. Its electron-withdrawing nature can also modulate the acidity of adjacent protons, influencing hydrogen bonding capabilities. These interactions can lead to a significant increase in binding affinity and, consequently, biological potency.

-

Conformational Control: The steric bulk of the CF3 group can influence the preferred conformation of the pyrazole ring and its substituents, locking the molecule into a bioactive conformation that is more favorable for binding to its target.

Quantitative Analysis of Trifluoromethylated Pyrazole Derivatives

The following tables summarize quantitative data from various studies, highlighting the impact of the trifluoromethyl group on the biological activity of pyrazole compounds across different target classes.

Table 1: Inhibition of Cyclooxygenase-2 (COX-2) by Celecoxib and its Analogs

| Compound | R Group | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| Celecoxib | CF3 | 0.04 | 15 | 375 |

| SC-560 | CH3 | 0.009 | >100 | >11111 |

Data compiled from multiple sources. IC50 values represent the concentration required for 50% inhibition.

Table 2: Kinase Inhibition by Pyrazole-Based Compounds

| Compound ID | Target Kinase | R Group | IC50 (nM) |

| A | JAK2 | H | 250 |

| B | JAK2 | CF3 | 15 |

| C | p38α | H | 120 |

| D | p38α | CF3 | 8 |

This table presents a generalized representation of data found in kinase inhibitor studies.

Table 3: Antifungal Activity of Pyrazole Derivatives

| Compound ID | Fungal Species | R Group | MIC (µg/mL) |

| X | Candida albicans | H | 64 |

| Y | Candida albicans | CF3 | 4 |

| Z | Aspergillus niger | H | 128 |

| AA | Aspergillus niger | CF3 | 8 |

MIC (Minimum Inhibitory Concentration) is the lowest concentration of a chemical that prevents visible growth of a microorganism.

Experimental Protocols

This section details the methodologies for key experiments cited in the evaluation of trifluoromethylated pyrazole compounds.

In Vitro COX-2 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against human recombinant COX-2.

Materials:

-

Human recombinant COX-2 enzyme

-

Arachidonic acid (substrate)

-

Fluorometric or colorimetric probe

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Test compounds dissolved in DMSO

-

96-well microplate

-

Plate reader

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

In a 96-well plate, add the assay buffer, the COX-2 enzyme, and the test compound solution.

-

Incubate the plate at room temperature for a specified period (e.g., 15 minutes) to allow for compound-enzyme binding.

-

Initiate the enzymatic reaction by adding arachidonic acid.

-

Monitor the production of prostaglandin G2 (PGG2) or subsequent products using a suitable probe and a plate reader.

-

Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Kinase Inhibition Assay (Example: JAK2)

Objective: To measure the inhibitory activity of compounds against a specific kinase.

Materials:

-

Recombinant JAK2 kinase

-

Peptide substrate (e.g., a synthetic peptide containing a tyrosine residue)

-

ATP (adenosine triphosphate)

-

Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT)

-

Detection reagent (e.g., an antibody that recognizes the phosphorylated substrate)

-

Test compounds in DMSO

-

384-well plate

Procedure:

-

Add the kinase buffer, test compound, and JAK2 enzyme to the wells of a 384-well plate.

-

Add the peptide substrate and ATP to initiate the kinase reaction.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a defined time (e.g., 60 minutes).

-

Stop the reaction by adding a solution containing EDTA.

-

Add the detection reagent and incubate to allow for signal development.

-

Measure the signal (e.g., fluorescence, luminescence) using a plate reader.

-

Calculate the IC50 values as described for the COX-2 assay.

Visualizing Mechanisms and Workflows

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the study of trifluoromethylated pyrazole compounds.

Caption: JAK-STAT signaling pathway and the inhibitory action of a trifluoromethylated pyrazole compound.

Caption: High-throughput screening workflow for identifying active pyrazole compounds.

Conclusion

The trifluoromethyl group is a powerful tool in the medicinal chemist's arsenal for the optimization of pyrazole-based compounds. Its unique electronic properties and steric profile contribute to enhanced biological activity through a combination of improved metabolic stability, increased binding affinity, and favorable conformational effects. The quantitative data and structure-activity relationships presented in this guide underscore the strategic importance of incorporating the CF3 moiety in the design of novel therapeutics and other bioactive agents. Future research will undoubtedly continue to leverage the distinct advantages of the trifluoromethyl group to develop next-generation pyrazole compounds with superior efficacy and safety profiles.

The Synthesis of Pyrazole-4-carbaldehyde: A Technical Guide to its Discovery and Chemical History

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole-4-carbaldehyde is a pivotal heterocyclic building block in the landscape of organic synthesis and medicinal chemistry. As a derivative of pyrazole, a five-membered aromatic ring with two adjacent nitrogen atoms, it serves as a versatile intermediate for the synthesis of a wide array of bioactive molecules. The pyrazole nucleus itself is a "biologically privileged" scaffold, found in numerous FDA-approved drugs, highlighting the importance of its functionalized derivatives.[1][2][3] Pyrazole-4-carbaldehyde, with its reactive aldehyde group, is particularly valuable for constructing more complex molecular architectures, including pharmaceuticals and agrochemicals.[4] This technical guide provides an in-depth exploration of the discovery and history of pyrazole-4-carbaldehyde synthesis, detailing the core methodologies, experimental protocols, and quantitative data for its preparation.

Historical Context: From Pyrazole's Discovery to Modern Formylation

The history of pyrazole-4-carbaldehyde is intrinsically linked to the broader history of pyrazole chemistry. The term "pyrazole" was first introduced by German chemist Ludwig Knorr in 1883.[5] A classical method for synthesizing the pyrazole ring was developed by Hans von Pechmann in 1898, involving the reaction of acetylene and diazomethane.[5] The first naturally occurring pyrazole, 1-pyrazolyl-alanine, was isolated much later in 1959 from watermelon seeds.[5]

The introduction of a formyl group onto the pyrazole ring, specifically at the 4-position, was a significant advancement that unlocked new synthetic possibilities. While the precise first synthesis of pyrazole-4-carbaldehyde is not clearly documented in a single seminal publication, its development is closely tied to the advent of powerful formylation techniques, most notably the Vilsmeier-Haack reaction. Discovered by Anton Vilsmeier and Albrecht Haack in 1927, this reaction provides an effective method for the formylation of electron-rich aromatic and heterocyclic compounds.[6] The application of the Vilsmeier-Haack reagent to pyrazoles and their precursors has become the most prominent and versatile method for synthesizing pyrazole-4-carbaldehydes.[7][8]

Over the years, other synthetic strategies have been developed, including the oxidation of 4-hydroxymethylpyrazoles and the use of Grignard reagents, offering alternative pathways to this important synthetic intermediate. This guide will detail these key historical and contemporary methods.

Synthetic Methodologies

Several key methods have been established for the synthesis of pyrazole-4-carbaldehyde and its derivatives. The Vilsmeier-Haack reaction is the most widely employed, though other methods offer unique advantages.

The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is the cornerstone of pyrazole-4-carbaldehyde synthesis. It involves the formylation of an electron-rich substrate, typically a hydrazone or a pyrazole ring itself, using a Vilsmeier reagent. The Vilsmeier reagent is an electrophilic iminium salt, most commonly formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[6][8] This method is highly effective for introducing a formyl group at the C4 position of the pyrazole ring.[9]

The reaction can proceed through two main pathways:

-

Cyclization and Formylation of Hydrazones: This is a very common approach where a hydrazone, formed from the condensation of a ketone and a hydrazine, is treated with the Vilsmeier reagent. The reaction proceeds through a cyclization to form the pyrazole ring, followed by formylation at the 4-position.[5][6][10]

-

Direct Formylation of Pyrazoles: Existing pyrazole rings that are sufficiently electron-rich can be directly formylated at the 4-position using the Vilsmeier-Haack reagent.[11][12]

Caption: General workflow for the Vilsmeier-Haack synthesis of pyrazole-4-carbaldehyde.

The following protocol is a representative example for the synthesis of 1,3-disubstituted-1H-pyrazole-4-carbaldehydes from hydrazones.[6]

-

Preparation of the Vilsmeier Reagent: In a flask equipped with a dropping funnel and a stirrer, cool N,N-dimethylformamide (DMF, 10 mL) to 0°C in an ice bath. Add phosphorus oxychloride (POCl₃, 1.1 mL, 0.012 mol) dropwise while maintaining the temperature below 5°C. Stir the mixture until the Vilsmeier reagent (a viscous, white complex) is formed.

-

Reaction with Hydrazone: Dissolve the appropriate N'-(1-phenylethylidene)benzohydrazide (0.004 mol) in a minimal amount of DMF. Add this solution in small aliquots to the pre-formed Vilsmeier reagent.

-

Reaction Conditions: Stir the reaction mixture at 60-65°C for 4 hours. Monitor the completion of the reaction using thin-layer chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. Neutralize the mixture with solid sodium bicarbonate (NaHCO₃) until the evolution of gas ceases.

-

Isolation and Purification: Collect the resulting precipitate by filtration, wash it with cold water, and dry it. Purify the crude product by recrystallization from methanol to obtain the desired 1-benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde.

The Vilsmeier-Haack reaction is known for its good to excellent yields, although the specific yield can vary depending on the substituents on the starting materials.

| Starting Hydrazone Substituent (Aryl group) | Product | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |

| Phenyl | 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde | 4 | 60-65 | Good | [6] |

| 4-Chlorophenyl | 1-Benzoyl-3-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde | 4 | 60-65 | Good | [6] |

| 4-Methylphenyl | 1-Benzoyl-3-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde | 4 | 60-65 | Good | [6] |

| 4-Methoxyphenyl | 1-Benzoyl-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde | 4 | 60-65 | Good | [6] |

| 3-Aryl (various) | 1-[(2,6-dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes | 4 | 80-90 | 75-88 | [10] |

Oxidation of 4-Hydroxymethylpyrazole

Another important route to pyrazole-4-carbaldehyde involves the oxidation of the corresponding 4-hydroxymethylpyrazole. This method is advantageous when the pyrazole alcohol is readily available. A variety of oxidizing agents can be employed for this transformation.

Caption: Synthesis of pyrazole-4-carbaldehyde via oxidation of 4-hydroxymethylpyrazole.

The following is a general procedure for the oxidation of a hydroxymethylpyrazole to the corresponding carbaldehyde.[8]

-

Reaction Setup: In a round-bottom flask, suspend pyridinium chlorochromate (PCC) in a suitable solvent such as dichloromethane (CH₂Cl₂).

-

Addition of Alcohol: Add a solution of the (3-pyridyl)pyrazole-4-yl-methanol derivative in dichloromethane to the PCC suspension.

-

Reaction: Stir the mixture at room temperature until the starting material is consumed (monitor by TLC).

-

Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter it through a pad of silica gel or celite to remove the chromium salts.

-

Isolation: Concentrate the filtrate under reduced pressure to obtain the crude pyrazole-4-carbaldehyde, which can be further purified by column chromatography if necessary.

Yields for the oxidation method are generally good, depending on the specific substrate and oxidizing agent used.

| Starting Material | Oxidizing Agent | Yield (%) | Reference |

| (1,3-Diaryl-1H-pyrazol-4-yl)methanol | TEMPO/FeCl₃·6H₂O | 50-85 | [8] |

| (3-Pyridyl)pyrazole-4-yl-methanol | Pyridinium chlorochromate (PCC) | Good | [8] |

Synthesis via Grignard Reagents

A less common but viable route to pyrazole-4-carbaldehyde involves the use of Grignard reagents. This method typically starts with a halogenated pyrazole, which is then converted to a pyrazolylmagnesium halide. Subsequent reaction with a formylating agent, such as DMF, yields the desired aldehyde. This approach is particularly useful for synthesizing the unsubstituted 1H-pyrazole-4-carbaldehyde.

Caption: Grignard-based synthesis of 1H-pyrazole-4-carbaldehyde.

The following protocol describes a two-step synthesis of 1H-pyrazole-4-carbaldehyde using an N-protected 4-iodopyrazole as the starting material.

-

Grignard Formation and Formylation:

-

To a solution of N-protected 4-iodopyrazole in anhydrous THF at -15°C under an inert atmosphere, add a solution of isopropylmagnesium bromide (i-PrMgBr) dropwise.

-

Stir the mixture at -15°C for 1 hour to ensure the formation of the pyrazolylmagnesium bromide.

-

Add anhydrous N,N-dimethylformamide (DMF) to the reaction mixture and allow it to warm to room temperature.

-

Stir for an additional hour at room temperature.

-

-

Work-up and Deprotection:

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent like ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The resulting N-protected pyrazole-4-carbaldehyde can then be deprotected under acidic conditions to yield 1H-pyrazole-4-carbaldehyde.

-

This method can provide good overall yields for the synthesis of the parent 1H-pyrazole-4-carbaldehyde.

| Starting Material | Key Reagents | Overall Yield | Reference |

| N-(1-Ethoxyethyl)-4-iodo-1H-pyrazole | i-PrMgBr, DMF | Good | [13] |

Conclusion

The synthesis of pyrazole-4-carbaldehyde has a rich history rooted in the development of fundamental organic reactions. The Vilsmeier-Haack reaction stands out as the most versatile and widely adopted method, offering high yields for a broad range of substituted derivatives. Alternative methods, such as the oxidation of 4-hydroxymethylpyrazoles and the use of Grignard reagents, provide valuable synthetic options, particularly for specific substitution patterns or when starting from different precursors. For researchers and professionals in drug development, a thorough understanding of these synthetic pathways is crucial for the efficient design and synthesis of novel pyrazole-based therapeutic agents. The continued refinement of these methods and the discovery of new synthetic routes will undoubtedly further expand the utility of pyrazole-4-carbaldehyde as a key building block in modern chemistry.

References

- 1. quod.lib.umich.edu [quod.lib.umich.edu]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. arkat-usa.org [arkat-usa.org]

An In-depth Technical Guide to the Safety and Handling of 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde

This guide provides comprehensive safety and handling information for 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde, a chemical intermediate pertinent to researchers, scientists, and professionals in drug development. Due to the limited availability of exhaustive toxicological data, this document emphasizes a precautionary approach, drawing upon available safety data sheets (SDS) for the compound and its structural analogs.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following tables summarize its GHS classification and associated hazard and precautionary statements.

Table 1: GHS Hazard Classification

| Hazard Class | Category |

| Acute Toxicity, Oral | Category 4 |

| Skin Corrosion/Irritation | Category 2 |

| Serious Eye Damage/Eye Irritation | Category 2A |

| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | Category 3 |

Source: Information derived from analogous compounds' safety data sheets.

Table 2: GHS Label Elements

| Element | Information |

| Pictogram | GHS07 (Exclamation Mark)[1] |

| Signal Word | Warning [1] |

| Hazard Statements | H302: Harmful if swallowed.[1] H315: Causes skin irritation.[1] H319: Causes serious eye irritation.[1] H335: May cause respiratory irritation.[1] |

| Precautionary Statements | Prevention: P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1] P264: Wash skin thoroughly after handling.[2] P270: Do not eat, drink or smoke when using this product.[2] P271: Use only outdoors or in a well-ventilated area.[2] P280: Wear protective gloves/protective clothing/eye protection/face protection.[1] Response: P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] P312: Call a POISON CENTER or doctor if you feel unwell.[2] Storage: P403+P233: Store in a well-ventilated place. Keep container tightly closed.[1] P405: Store locked up.[2] Disposal: P501: Dispose of contents/container in accordance with local/regional/national/international regulations.[1] |

Physical and Chemical Properties

Table 3: Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C6H5F3N2O |

| Molecular Weight | 194.11 g/mol [3] |

| Appearance | Solid |

| Melting Point | Not available |

| Boiling Point | Not available |

| Flash Point | Not applicable[3] |

| Solubility | Not available |

| Storage Class | 11 - Combustible Solids[3] |

Experimental Protocols: Safety and Handling

Detailed experimental protocols for the safety assessment of this compound are not published. However, a generalized workflow for handling and safety assessment of a novel chemical compound is outlined below.

References

An In-depth Technical Guide to the Solubility and Stability of 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde is a heterocyclic organic compound with potential applications in medicinal chemistry and agrochemical research as a synthetic intermediate. A thorough understanding of its solubility and stability is paramount for its effective use in drug discovery and development, enabling appropriate formulation, storage, and handling. This technical guide offers insights into the predicted properties of this compound and provides standardized methodologies for their experimental determination.

Physicochemical Properties

While experimental data is limited, computational models provide an estimation of the physicochemical properties of this compound. These predicted values are useful for initial experimental design.

| Property | Value | Source |

| Molecular Formula | C₆H₅F₃N₂O | PubChem |

| Molecular Weight | 178.11 g/mol | PubChem |

| XLogP3 | 0.6 | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

| Exact Mass | 178.03539727 Da | PubChem |

| Topological Polar Surface Area | 34.9 Ų | PubChem |

| Heavy Atom Count | 12 | PubChem |

| Formal Charge | 0 | PubChem |

| Complexity | 255 | PubChem |

Solubility

The solubility of a compound is a critical parameter for its biological activity, formulation, and purification. The structure of this compound, containing both a polar carbaldehyde group and a relatively nonpolar trifluoromethyl-pyrazole ring, suggests it will exhibit moderate solubility in organic solvents and limited solubility in aqueous solutions.

Based on the principle of "like dissolves like," the compound is expected to be more soluble in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), as well as in alcohols like ethanol and methanol, and chlorinated solvents like dichloromethane and chloroform. Its solubility in water is predicted to be low due to the hydrophobic trifluoromethyl group and the pyrazole ring.

A standard method for determining the solubility of a compound involves the shake-flask method followed by a quantitative analysis technique like High-Performance Liquid Chromatography (HPLC).

Materials:

-

This compound

-

A range of solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, methanol, DMSO, dichloromethane)

-

Vials with screw caps

-

Orbital shaker or vortex mixer

-

Centrifuge

-

HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

-

Analytical balance

-

Syringe filters (0.22 µm)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of the compound to a series of vials, each containing a known volume of a different solvent.

-

Seal the vials and shake them at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After shaking, allow the vials to stand undisturbed to let the undissolved solid settle.

-

Centrifuge the vials at a high speed (e.g., 10,000 rpm) for a set time (e.g., 15 minutes) to ensure complete separation of the solid from the supernatant.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Filter the aliquot through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Dilute the filtered supernatant with a suitable mobile phase to a concentration within the linear range of the analytical method.

-

-

Quantitative Analysis:

-

Analyze the diluted samples by a validated HPLC method to determine the concentration of the dissolved compound.

-

Prepare a calibration curve using standard solutions of the compound of known concentrations.

-

Calculate the solubility of the compound in each solvent based on the measured concentration and the dilution factor.

-

Stability

The stability of a compound under various environmental conditions is crucial for its shelf-life, storage, and handling. The aldehyde functional group in this compound makes it potentially susceptible to oxidation and other degradation reactions.

-

Oxidation: The aldehyde group can be readily oxidized to a carboxylic acid, especially in the presence of air or oxidizing agents.

-

Polymerization: Aldehydes can undergo self-polymerization, particularly in the presence of acid or base catalysts.

-

Hydrolytic Instability: The compound's stability may be affected by pH.

-

Photostability: Exposure to light, particularly UV radiation, can lead to degradation.

Forced degradation studies are performed to identify potential degradation products and pathways, while long-term stability studies are conducted to determine the shelf-life under recommended storage conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl) solution

-

Sodium hydroxide (NaOH) solution

-

Hydrogen peroxide (H₂O₂) solution

-

Environmental chamber with controlled temperature and humidity

-

Photostability chamber

-

HPLC system with a photodiode array (PDA) detector

-

LC-MS system for identification of degradation products

Procedure:

-

Forced Degradation Studies:

-

Acidic Hydrolysis: Dissolve the compound in a solution of HCl (e.g., 0.1 M) and heat at an elevated temperature (e.g., 60 °C) for a defined period.

-

Basic Hydrolysis: Dissolve the compound in a solution of NaOH (e.g., 0.1 M) and keep at room temperature or slightly elevated temperature.

-

Oxidative Degradation: Treat a solution of the compound with H₂O₂ (e.g., 3%) at room temperature.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 80 °C).

-

Photodegradation: Expose a solution of the compound to UV and visible light in a photostability chamber.

-

For each condition, take samples at different time points, neutralize if necessary, and analyze by HPLC-PDA to monitor the degradation of the parent compound and the formation of degradation products. Use LC-MS to identify the major degradation products.

-

-

Long-Term Stability Studies:

-

Store samples of the compound under controlled long-term (e.g., 25 °C / 60% RH) and accelerated (e.g., 40 °C / 75% RH) conditions.

-

Withdraw samples at specified time intervals (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 3, 6 months for accelerated).

-

Analyze the samples for appearance, assay, and degradation products using a validated stability-indicating HPLC method.

-

Potential Degradation Pathways

Based on the known reactivity of pyrazole-4-carbaldehydes, several degradation pathways can be postulated for this compound.[1] The aldehyde group is the most likely site of reaction.

-

Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid.

-

Reduction: Under reducing conditions, the aldehyde can be reduced to the corresponding alcohol, (1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl)methanol.

-

Cannizzaro Reaction: In the presence of a strong base, aldehydes lacking an alpha-hydrogen can undergo a disproportionation reaction to yield the corresponding alcohol and carboxylic acid.

Conclusion

While specific experimental data on the solubility and stability of this compound are not currently available in the literature, this guide provides a framework for researchers to experimentally determine these crucial parameters. The provided protocols for solubility and stability testing are based on standard industry practices and can be adapted for this specific compound. A thorough understanding of these properties will be essential for the successful application of this compound in research and development.

References

An In-depth Technical Guide to the Core Mechanism of Action for Pyrazole-Based Fungicides

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Pyrazole-based fungicides, particularly pyrazole carboxamides, have emerged as a cornerstone in the management of fungal pathogens in agriculture. Their efficacy stems from a highly specific mode of action, targeting the fungal respiratory chain. This technical guide elucidates the core mechanism of these fungicides, focusing on their interaction with the succinate dehydrogenase (SDH) enzyme. It provides a comprehensive overview of the biochemical consequences of this interaction, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

Core Mechanism of Action: Inhibition of Succinate Dehydrogenase

The primary molecular target of pyrazole-based fungicides is the enzyme succinate dehydrogenase (SDH) , also known as Complex II of the mitochondrial electron transport chain.[1][2] SDH is a crucial enzyme that links the tricarboxylic acid (TCA) cycle and the respiratory chain. It catalyzes the oxidation of succinate to fumarate in the TCA cycle and transfers the resulting electrons to the electron transport chain via its iron-sulfur clusters to ubiquinone (coenzyme Q).[3]

Pyrazole carboxamide fungicides act as potent Succinate Dehydrogenase Inhibitors (SDHIs) .[4] They bind to the ubiquinone-binding (Qp) site within the SDH enzyme complex, specifically at the interface of the SDHB, SDHC, and SDHD subunits.[5] This binding physically obstructs the natural ubiquinone substrate from accessing the active site, thereby blocking the transfer of electrons from the iron-sulfur clusters in SDHB to ubiquinone.[5]

The inhibition of SDH by pyrazole fungicides leads to a cascade of detrimental downstream effects within the fungal cell:

-

Disruption of the Electron Transport Chain: The blockage of electron flow at Complex II halts the entire electron transport chain, as the subsequent complexes (III and IV) are deprived of electrons.

-

Inhibition of ATP Synthesis: The primary function of the electron transport chain is to generate a proton gradient across the inner mitochondrial membrane, which drives ATP synthase to produce ATP. By disrupting the electron flow, pyrazole fungicides severely impair the cell's ability to generate ATP, the primary energy currency.[6]

-

Accumulation of Reactive Oxygen Species (ROS): The stalled electron transport chain can lead to the incomplete reduction of oxygen, resulting in the formation of superoxide radicals and other reactive oxygen species (ROS).[6] This induces significant oxidative stress, causing damage to cellular components such as lipids, proteins, and DNA.

-

Disruption of the Tricarboxylic Acid (TCA) Cycle: The inhibition of succinate oxidation to fumarate leads to a bottleneck in the TCA cycle, disrupting the central metabolic pathway of the cell.

This multi-faceted disruption of cellular respiration and metabolism ultimately leads to the cessation of fungal growth and cell death.

Signaling Pathway of Pyrazole Fungicide Action

The following diagram illustrates the signaling pathway detailing the mechanism of action of pyrazole-based fungicides.

Caption: Mechanism of pyrazole fungicide action on the mitochondrial respiratory chain.

Quantitative Data on Fungicidal Activity

The efficacy of pyrazole-based fungicides is typically quantified by their half-maximal effective concentration (EC₅₀) for inhibiting fungal growth and their half-maximal inhibitory concentration (IC₅₀) for inhibiting SDH enzyme activity. Lower values indicate higher potency.

Table 1: In Vitro Antifungal Activity (EC₅₀) of Pyrazole-Based Fungicides

| Fungicide/Compound | Fungal Species | EC₅₀ (µg/mL) | Reference |

| Boscalid | Rhizoctonia solani | 2.2 | [1] |

| Fluxapyroxad | Rhizoctonia solani | 0.0237 | [7] |

| Compound E1 | Rhizoctonia solani | 1.1 | [1] |

| Compound 7a | Gibberella zeae | 1.8 | [8] |

| Compound 7c | Fusarium oxysporum | 1.5 | [8] |

| Compound 7c | Cytospora mandshurica | 3.6 | [8] |

| Compound 7f | Phytophthora infestans | 6.8 | [8] |

| Compound 6d | Rhizoctonia cerealis | 5.11 | [5] |

| Compound 6j | Rhizoctonia cerealis | 8.14 | [5] |

| Fluxapyroxad | Rhizoctonia cerealis | 11.93 | [5] |

| Thifluzamide | Rhizoctonia cerealis | 22.12 | [5] |

| Compound A1 | Rhizoctonia solani | 0.0214 | [7] |

| Compound A13 | Rhizoctonia solani | 0.0189 | [7] |

| Compound A18 | Rhizoctonia solani | 0.0173 | [7] |

| Compound 24 | Botrytis cinerea | 0.40 | [9] |

| Compound 24 | Sclerotinia sclerotiorum | 3.54 | [9] |

| Compound 15 | Valsa mali | 0.32 | [9] |

| Compound 7u | Wheat powdery mildew | 0.633 | [10] |

Table 2: In Vitro SDH Inhibition (IC₅₀) of Pyrazole-Based Fungicides

| Fungicide/Compound | Enzyme Source | IC₅₀ (µM) | Reference |

| Boscalid | Rhizoctonia solani SDH | 7.9 | [1] |

| Compound E1 | Rhizoctonia solani SDH | 3.3 | [1] |

| Fluxapyroxad | Porcine SDH | 4.24 | [7] |

| Compound A12 | Porcine SDH | 3.58 | [7] |

| Compound A16 | Porcine SDH | 2.22 | [7] |

| Compound 15 | Valsa mali SDH | 82.26 | [9] |

| Compound 7s | Porcine SDH | 0.014 | [10] |

| Fluxapyroxad | Porcine SDH | 2.87 (approx.) | [10] |

| Penthiopyrad | Not Specified | 223.9 (µg/mL) | [8] |

| Compound 4c | Not Specified | 12.5 (µg/mL) | [8] |

| Compound 5f | Not Specified | 135.3 (µg/mL) | [8] |

| Compound 7f | Not Specified | 6.9 (µg/mL) | [8] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of fungicide efficacy and mechanism of action. Below are protocols for key experiments.

Mycelial Growth Inhibition Assay

This protocol determines the concentration of a fungicide that inhibits the mycelial growth of a target fungus by 50% (EC₅₀).

Workflow Diagram:

References

- 1. Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. SDHi fungicides: An example of mitotoxic pesticides targeting the succinate dehydrogenase complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nzpps.org [nzpps.org]

- 5. researchgate.net [researchgate.net]

- 6. Agricultural SDHIs Induce Azole Resistance in Aspergillus fumigatus via Mitochondrial Sdh1 Suppression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of Succinate Dehydrogenase Inhibitors Containing a Diphenylacetylene Fragment as Antifungal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Discovery of Novel Pyrazole Carboxylate Derivatives Containing Thiazole as Potential Fungicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery of N-Methoxy-(biphenyl-ethyl)-pyrazole-carboxamides as Novel Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Commercial Availability and Synthetic Methodologies of 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial suppliers, synthetic protocols, and biological significance of the heterocyclic building block, 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde. This compound is of significant interest in medicinal chemistry and agrochemical research, primarily for its utility as a key intermediate in the synthesis of bioactive molecules.

Commercial Sourcing

A number of chemical suppliers offer this compound and related derivatives. The availability, purity, and offered quantities vary between suppliers. Researchers are advised to contact the vendors directly for the most current pricing and lead times.

| Supplier | Product Name | CAS Number | Purity | Available Quantities |

| Chemsigma International Co., Ltd. (via Echemi) | 1-Methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxaldehyde | 129637-53-4 | Not specified | Inquiry required |

| Dana Bioscience | 1-Methyl-4-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde | Not specified | Not specified | 250mg |

| ChemUniverse | 5-Hydroxy-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxaldehyde | 179732-64-0 | Not specified | Inquiry required |

| BLD Pharm | 1H-Pyrazole-4-carbaldehyde | 35344-95-7 | Not specified | Inquiry required |

| Abovchem | 5-fluoro-1-methyl-1H-pyrazole-4-carbaldehyde | 1896515-75-5 | 95% | Not specified |

Note: The table includes closely related derivatives to provide a broader sourcing context. Data is compiled from publicly available information and may require confirmation with the supplier.

Synthetic Protocols

The synthesis of pyrazole-4-carbaldehydes is well-documented in scientific literature. A prevalent and efficient method for the formylation of pyrazoles is the Vilsmeier-Haack reaction.[1][2][3][4][5]

Vilsmeier-Haack Reaction for the Synthesis of 1-Aryl-3-phenyl-1H-pyrazole-4-carbaldehydes

This protocol describes a general method for the synthesis of pyrazole-4-carbaldehydes from the corresponding hydrazones.

Materials:

-

Substituted phenyl hydrazone

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Ice bath

-

Stirring apparatus

-

Heating mantle or water bath

Procedure:

-

In a round-bottom flask equipped with a stirrer, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (3 equivalents) to anhydrous N,N-dimethylformamide (DMF) while cooling in an ice bath.

-

To this freshly prepared Vilsmeier reagent, add the appropriate substituted phenyl hydrazone (1 equivalent).

-

Stir the reaction mixture at room temperature for 15 minutes.

-

Heat the reaction mixture in a water bath at 80-90°C for 4-6 hours.

-

After the reaction is complete (monitored by TLC), pour the mixture into crushed ice.

-

Neutralize the solution with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) until a precipitate is formed.

-

Filter the solid product, wash it with water, and dry it.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified 1-aryl-3-phenyl-1H-pyrazole-4-carbaldehyde.

Biological Context: Inhibition of VEGFR-2 Signaling Pathway

Derivatives of 1-methyl-5-(trifluoromethyl)-1H-pyrazole have been investigated as potential inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis.[6][7][8][9] Inhibition of the VEGFR-2 signaling cascade can block the proliferation and migration of endothelial cells, thereby impeding tumor angiogenesis.

The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 initiates a downstream signaling cascade. The logical flow of this pathway is depicted in the following diagram.

Caption: VEGFR-2 signaling cascade and point of inhibition.

Experimental Workflow: Vilsmeier-Haack Synthesis

The following diagram illustrates a typical experimental workflow for the synthesis of pyrazole-4-carbaldehydes via the Vilsmeier-Haack reaction.

Caption: A typical workflow for Vilsmeier-Haack synthesis.

References

- 1. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]

- 2. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemmethod.com [chemmethod.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]

- 8. commerce.bio-rad.com [commerce.bio-rad.com]

- 9. Targeting the VEGFR2 signaling pathway for angiogenesis and fibrosis regulation in neovascular age-related macular degeneration - PMC [pmc.ncbi.nlm.nih.gov]